8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: Known for its nematicidal and fungicidal activities.
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds also exhibit significant biological activities and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7F3N2O3 |
---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
8-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-6-2-5(9(16)17)3-15-4-7(10(11,12)13)14-8(6)15/h2-4H,1H3,(H,16,17) |
InChI Key |
HEAWSTGDCKQDEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=NC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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